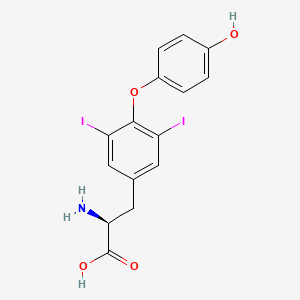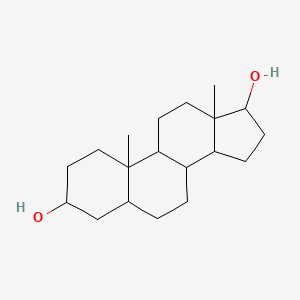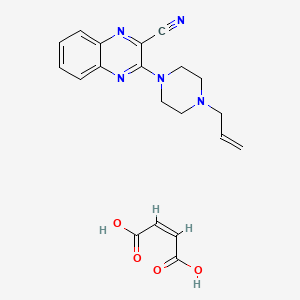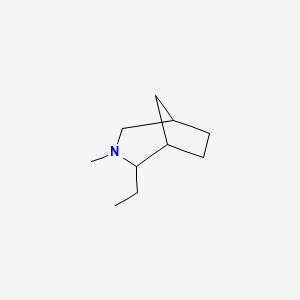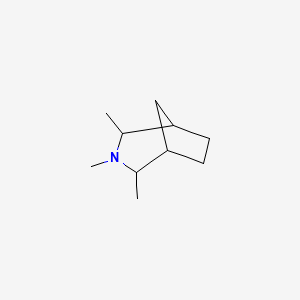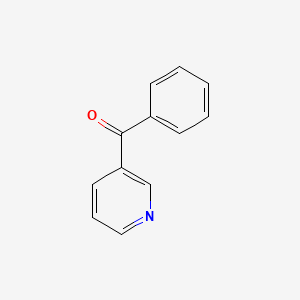
5'-O-Tritylthymidine
Vue d'ensemble
Description
5’-O-Tritylthymidine is a chemical compound with the linear formula C29H28N2O5 . It has a molecular weight of 484.55 . The IUPAC name for this compound is 1-((2R,5R)-4-hydroxy-5-(trityloxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione .
Molecular Structure Analysis
The molecular structure of 5’-O-Tritylthymidine consists of a trityl group attached to the 5’-O position of the thymidine molecule . The trityl group is a triphenylmethyl group, which is a bulky group composed of three phenyl rings attached to a central carbon atom .Chemical Reactions Analysis
5’-O-Tritylthymidine has been found to interact with FAK and Mdm-2 proteins in cancer cells . It was found to decrease the complex of FAK and Mdm-2 proteins, re-activate p53 activity inhibited by FAK with Mdm-2 promoter, and decrease viability in different cancer cells .Physical And Chemical Properties Analysis
5’-O-Tritylthymidine is a solid substance with a melting point of 125 °C . Its density is predicted to be 1.275±0.06 g/cm3 .Applications De Recherche Scientifique
1. Inhibition de l'activité enzymatique de la thymidine phosphorylase La 5'-O-Tritylthymidine a été démontrée pour améliorer significativement l'inhibition de l'activité enzymatique de la thymidine phosphorylase (TPase). Cette enzyme est impliquée dans le métabolisme des nucléosides et a été liée à divers processus pathologiques, y compris la progression du cancer. En inhibant la TPase, la this compound pourrait avoir des applications thérapeutiques potentielles dans le traitement du cancer .
Activités anti-angiogéniques et de ciblage vasculaire
Ce composé présente également des propriétés anti-angiogéniques, ce qui signifie qu'il peut inhiber la formation de nouveaux vaisseaux sanguins, un processus crucial dans la croissance tumorale et la métastase. De plus, il possède des activités de ciblage vasculaire, provoquant la dégradation des vaisseaux préexistants et immatures au site d'exposition au médicament. Ces effets combinés font de la this compound un candidat prometteur pour la thérapie anticancéreuse .
Inhibition allostérique de l'angiogenèse induite par la TPase
En plus de l'inhibition directe de l'activité enzymatique de la TPase, la this compound a été découverte pour inhiber allostériquement l'angiogenèse induite par la TPase dans des modèles expérimentaux comme le test de la membrane chorioallantoïque de poulet (CAM). Cela soutient davantage son rôle dans la thérapie anti-angiogénique .
4. Ciblage de la kinase d'adhésion focale (FAK) et de l'interaction protéique Mdm-2 La FAK est surexprimée dans de nombreux types de tumeurs et joue un rôle important dans la survie cellulaire. La this compound a été identifiée comme une petite molécule capable de perturber l'interaction entre la FAK et la Mdm-2, une protéine qui régule l'activité du suppresseur de tumeur p53. En ciblant cette interaction, le composé pourrait diminuer la croissance tumorale et améliorer le traitement du cancer .
5. Modélisation informatique et criblage pour la découverte de médicaments La structure du composé a été utilisée dans la modélisation informatique pour cribler de petites molécules ciblant les interactions protéine-protéine pertinentes pour la progression du cancer. Cette approche peut conduire à la découverte de nouveaux médicaments ayant des propriétés anticancéreuses potentielles .
Mécanisme D'action
Target of Action
The primary target of 5’-O-Tritylthymidine is Thymidine Phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors . Another target of 5’-O-Tritylthymidine is the FAK-Mdm-2 interaction .
Mode of Action
5’-O-Tritylthymidine allosterically inhibits TPase enzymatic activity . It also inhibits TPase-induced angiogenesis . The trityl group of the compound is instrumental in preserving both the anti-TPase and antiangiogenic effect . In addition, 5’-O-Tritylthymidine targets the FAK-Mdm-2 interaction, decreasing cell viability and increasing apoptosis .
Biochemical Pathways
5’-O-Tritylthymidine affects the pyrimidine nucleoside salvage pathway by inhibiting the enzymatic activity of TPase . This results in decreased angiogenesis, as TPase stimulates this process . The compound also impacts the FAK-Mdm-2 interaction, which plays a role in cell survival .
Pharmacokinetics
The compound’s anti-tpase activity is significantly improved by replacement of the hypoxanthine base by thymine and the introduction of chloride on the trityl group .
Result of Action
5’-O-Tritylthymidine decreases cell viability and increases apoptosis . It also inhibits angiogenesis and causes degradation of pre-existing, immature vessels at the site of drug exposure . This combination of antiangiogenic and vascular-targeting activities opens perspectives for the potential use of 5’-O-Tritylthymidine as an anticancer agent .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5’-O-Tritylthymidine plays a crucial role in biochemical reactions by inhibiting thymidine kinase 2 (TK-2), an enzyme involved in the pyrimidine salvage pathway . This inhibition leads to a decrease in thymidine phosphorylation, which is essential for DNA synthesis and repair. Additionally, 5’-O-Tritylthymidine targets the interaction between focal adhesion kinase (FAK) and murine double minute 2 (Mdm-2), resulting in decreased cell viability and increased apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.
Cellular Effects
5’-O-Tritylthymidine has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it decreases cell viability and clonogenicity while increasing detachment and apoptosis in a dose-dependent manner . The compound also reactivates p53 activity, which is often inhibited in cancer cells, leading to increased apoptosis and reduced tumor growth . Furthermore, 5’-O-Tritylthymidine inhibits angiogenesis by targeting thymidine phosphorylase, an enzyme that stimulates blood vessel formation .
Molecular Mechanism
At the molecular level, 5’-O-Tritylthymidine exerts its effects through several mechanisms. It binds to the N-terminal domain of FAK, disrupting the FAK-Mdm-2 interaction and leading to decreased levels of both proteins . This disruption reactivates p53, a tumor suppressor protein, and activates caspase-8, an enzyme involved in apoptosis . Additionally, 5’-O-Tritylthymidine inhibits thymidine phosphorylase in a noncompetitive manner, reducing the enzyme’s activity and subsequent angiogenesis .
Temporal Effects in Laboratory Settings
The effects of 5’-O-Tritylthymidine have been observed to change over time in laboratory settings. The compound is stable at room temperature for extended periods, but its stability decreases when dissolved in solvents . Long-term studies have shown that 5’-O-Tritylthymidine can lead to sustained inhibition of tumor growth and angiogenesis in vivo . Its effects on cellular function may diminish over time as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of 5’-O-Tritylthymidine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, 5’-O-Tritylthymidine can lead to adverse effects such as increased apoptosis and reduced cell viability . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5’-O-Tritylthymidine is involved in the pyrimidine nucleoside salvage pathway, where it inhibits thymidine phosphorylase . This inhibition disrupts the conversion of thymidine to thymine, leading to decreased DNA synthesis and repair. The compound’s interaction with thymidine phosphorylase also affects metabolic flux and metabolite levels, further contributing to its anti-cancer properties .
Transport and Distribution
Within cells and tissues, 5’-O-Tritylthymidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to FAK and Mdm-2, which are overexpressed in many types of tumors . This targeted distribution enhances the compound’s efficacy in inhibiting tumor growth and angiogenesis.
Subcellular Localization
5’-O-Tritylthymidine is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target proteins, such as FAK and Mdm-2, to effectively disrupt their interactions . Additionally, post-translational modifications and targeting signals may direct 5’-O-Tritylthymidine to specific cellular compartments, further modulating its activity and function.
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDHVUVGQXVYOP-JIMJEQGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[methyl(Nitroso)amino]benzene-1,2-Diol](/img/structure/B1664103.png)
